molecular formula C8H12ClNO3 B12867659 (S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate CAS No. 86050-92-2

(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate

Cat. No.: B12867659
CAS No.: 86050-92-2
M. Wt: 205.64 g/mol
InChI Key: GXGIAWVNSILRTK-LURJTMIESA-N
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Description

“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:

(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate\text{this compound} (S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate

This compound belongs to the class of pyrrolidine derivatives and contains an ester functional group. The “S” configuration indicates that the chiral center has the (S)-stereoisomer configuration.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate.” One common method involves the reaction of (S)-proline with ethyl chloroformate. The reaction proceeds as follows:

    Reaction Conditions:

    Industrial Production Methods:

Chemical Reactions Analysis

Reactions and Major Products: “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” can undergo various chemical reactions:

    Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorocarbonyl group can be substituted with other nucleophiles (e.g., amines, alcohols) to form new derivatives.

Common reagents and conditions:

  • Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution: Various nucleophiles (e.g., amines, alcohols).

Major products:

  • Hydrolysis: (S)-Proline-2-carboxylic acid and ethanol.
  • Reduction: (S)-Ethyl 1-(hydroxymethyl)pyrrolidine-2-carboxylate.

Scientific Research Applications

“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” finds applications in:

    Peptide Synthesis: As a building block for peptide synthesis due to its proline-derived structure.

    Medicinal Chemistry: Exploration of proline-based compounds for drug development.

    Chiral Catalysts: Use as a chiral auxiliary or ligand in asymmetric synthesis.

Mechanism of Action

The exact mechanism of action depends on the specific application. the proline-derived structure suggests potential interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” shares similarities with other proline derivatives, such as ®-proline-based compounds. Its uniqueness lies in its (S)-configuration and ester functionality.

Similar compounds:

  • ®-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
  • Other proline derivatives with varying substituents

Properties

CAS No.

86050-92-2

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

ethyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-2-13-7(11)6-4-3-5-10(6)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

GXGIAWVNSILRTK-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)Cl

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)Cl

Origin of Product

United States

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